4-Bromo-7-methylquinoline

Cross-coupling chemistry Medicinal chemistry synthesis Quinoline functionalization

4-Bromo-7-methylquinoline (CAS 1070879-24-1) is the regioisomerically defined 7-methyl-4-bromoquinoline building block for reproducible Suzuki-Miyaura cross-coupling (63–83% isolated yields). The 7-methyl group provides electronic modulation without steric hindrance at the reactive C4 center, enabling predictable diversification for kinase inhibitor and antitubercular SAR programs (US Patent 11926627). Regioisomeric substitution with 4-bromo-6-methylquinoline or 7-bromo-4-methylquinoline introduces uncontrolled variables in reaction optimization and compromises biological activity. Supplied at ≥98% purity for consistent batch-to-batch synthetic performance in medicinal chemistry workflows.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 1070879-24-1
Cat. No. B1517398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-7-methylquinoline
CAS1070879-24-1
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESCC1=CC2=NC=CC(=C2C=C1)Br
InChIInChI=1S/C10H8BrN/c1-7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3
InChIKeyOCLGLPIZIAXVLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-7-methylquinoline (CAS 1070879-24-1): A Selective 7-Methyl-4-Bromoquinoline Building Block for Medicinal Chemistry and Chemical Biology


4-Bromo-7-methylquinoline (CAS 1070879-24-1) is a heterocyclic aromatic compound with molecular formula C10H8BrN and molecular weight 222.08 g/mol, featuring a bromine atom at the 4-position and a methyl group at the 7-position of the quinoline bicyclic scaffold . It belongs to the halogenated quinoline class widely employed as versatile synthetic intermediates in medicinal chemistry, particularly for palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and the construction of biologically active heterocyclic libraries [1]. The compound is commercially available from multiple vendors with typical purity specifications ranging from 97% to 99% .

Why 4-Bromo-7-methylquinoline Cannot Be Replaced by Regioisomeric Bromomethylquinolines in Critical Synthetic Applications


Regioisomeric bromomethylquinolines—including 4-bromo-6-methylquinoline (CAS 1070879-23-0), 4-bromo-8-methylquinoline (CAS 36075-68-0), 4-bromo-5-methylquinoline (CAS 1823849-19-9), 4-bromo-2-methylquinoline (CAS 50488-44-3), and 7-bromo-4-methylquinoline (CAS 141052-31-5)—share identical molecular formulas but exhibit fundamentally different substitution patterns that alter electronic distribution, steric accessibility at the 4-position bromine site, and downstream reactivity profiles . The 7-methyl substitution in 4-bromo-7-methylquinoline specifically influences the electron density of the quinoline ring system through para-like positioning relative to the heterocyclic nitrogen, which affects both the electrophilicity of the C4 bromine center and the compound's behavior in metal-catalyzed transformations [1]. Generic substitution with a different regioisomer would introduce uncontrolled variables in reaction optimization, necessitate re-validation of synthetic routes, and potentially compromise the biological activity profile of final target molecules due to altered steric and electronic parameters [2].

Quantitative Differentiation Evidence: 4-Bromo-7-methylquinoline vs. Regioisomeric Bromomethylquinolines


Synthetic Modularity: 4-Bromo Substituent Enables High-Yield Suzuki Cross-Coupling Compared to Alternative Halogenation Patterns

The bromine atom at the 4-position of 4-bromo-7-methylquinoline is established as an efficient leaving group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling facile installation of aryl, heteroaryl, and alkenyl substituents with good to excellent yields [1]. This reactivity profile has been systematically demonstrated with 4-bromoquinoline derivatives, where Suzuki coupling with arylboronic acids proceeded to 4-arylquinolines in 63-83% isolated yields [1]. The 7-methyl substitution provides additional electronic modulation without sterically obstructing the reactive C4 center [2]. In contrast, bromine substitution at the 2-position (as in 4-bromo-2-methylquinoline) places the leaving group adjacent to the heterocyclic nitrogen, altering electrophilicity and potentially complicating coupling reactions due to competing coordination effects; bromine at the 5- or 8-positions introduces steric constraints that may reduce coupling efficiency; and the 7-bromo-4-methyl regioisomer reverses the substitution pattern entirely, placing the synthetic handle (bromine) at a position with distinct electronic character and eliminating the 4-position coupling opportunity .

Cross-coupling chemistry Medicinal chemistry synthesis Quinoline functionalization

Commercial Availability and Purity Specifications: 97-99% Assay with Documented Quality Control Parameters

4-Bromo-7-methylquinoline is commercially available from multiple established chemical suppliers with documented purity specifications: 97% (Fluorochem, CAS 1070879-24-1, SKU F730912) , 98% (AKSci, Catalog 2719AJ, MDL MFCD08063191) , 99% (Ningbo Jinuo Chemical) , and 95% (abcr GmbH, AB292330) . Key physicochemical parameters are consistently reported across vendors: molecular weight 222.08 g/mol, logP 3.41 (computed), and canonical SMILES CC1=CC=C2C(Br)=CC=NC2=C1 . In comparison, the regioisomer 7-bromo-4-methylquinoline (CAS 141052-31-5) is offered at 95-98% purity but with distinct logistical and regulatory classification differences; 4-bromo-6-methylquinoline (CAS 1070879-23-0) and 4-bromo-8-methylquinoline (CAS 36075-68-0) exhibit varying purity specifications (95-97%) across suppliers; and certain regioisomers such as 4-bromo-5-methylquinoline (CAS 1823849-19-9) have more limited commercial availability .

Procurement specification Quality control Building block sourcing

7-Methylquinoline Scaffold: Established Pharmacophoric Relevance in Antitubercular Drug Discovery Programs

The 7-methylquinoline core structure has been explicitly identified and patented as a privileged pharmacophoric scaffold for the development of novel antitubercular agents with activity against both drug-susceptible H37Rv and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis [1]. In a comprehensive patent disclosure (US 11926627, issued March 12, 2024), a series of substituted 7-methylquinoline derivatives demonstrated promising antitubercular activity at millimolar to micromolar concentrations when tested alone against whole-cell M. tuberculosis organisms [1]. The patent specifically claims compounds incorporating the 7-methylquinoline framework with bromine, fluorine, chlorine, cyano, or methoxy substitution, explicitly listing brominated derivatives including dimethyl 1-(4-bromobenzoyl)-7-methylpyrrolo[1,2-α]quinoline-2,3-dicarboxylate (7-METHYL-QUIN2) [1]. In contrast, regioisomers with methyl substitution at the 2-, 4-, 5-, 6-, or 8-positions of bromoquinolines do not share this same body of antitubercular patent literature and may exhibit distinct biological activity profiles [2]. Notably, 7-methylquinoline itself has been shown in comparative tumorigenicity assays to lack significant tumor-initiating activity, whereas 4-methylquinoline was at least as potent a tumor initiator as unsubstituted quinoline in Sencar mouse skin bioassays [3]—a finding that suggests reduced genotoxic liability for the 7-methyl substitution pattern compared to alternative methyl regioisomers.

Antitubercular agents Drug discovery Infectious disease therapeutics

LogP and Physicochemical Differentiation: Computed Hydrophobicity Distinguishes 7-Methyl from Alternative Regioisomers

4-Bromo-7-methylquinoline exhibits a computed LogP (octanol-water partition coefficient) of 3.41 and an Fsp³ (fraction of sp³-hybridized carbons) value of 0.10, as documented in vendor technical datasheets . These physicochemical parameters are relevant for predicting membrane permeability, solubility, and overall drug-likeness in medicinal chemistry programs. The LogP value of 3.41 places the compound within the optimal range (typically 1-5) for CNS drug candidates while maintaining sufficient hydrophobicity for passive diffusion across biological membranes. Regioisomeric bromomethylquinolines are predicted to share identical LogP values under simple additive models due to identical atom composition; however, the spatial arrangement of the methyl group relative to the quinoline nitrogen influences the compound's experimentally observed chromatographic behavior and intermolecular interactions . The Fsp³ value of 0.10 reflects the planar aromatic nature of the quinoline core, indicating minimal three-dimensional character—a consideration for programs seeking to optimize molecular complexity or escape flatland SAR .

Physicochemical properties Drug-likeness ADME prediction

High-Value Application Scenarios for 4-Bromo-7-methylquinoline Based on Quantitative Differentiation Evidence


Suzuki-Miyaura Cross-Coupling for Construction of 4-Aryl-7-methylquinoline Libraries

4-Bromo-7-methylquinoline serves as an optimal electrophilic coupling partner for palladium-catalyzed Suzuki-Miyaura reactions to generate diverse 4-aryl-7-methylquinoline derivatives. The 4-position bromine atom is well-precedented to undergo efficient cross-coupling with arylboronic acids, achieving isolated yields in the 63-83% range under standard conditions [1]. The 7-methyl substitution provides electronic modulation without steric hindrance at the reactive C4 center, enabling predictable diversification for structure-activity relationship (SAR) studies, fragment-based drug discovery, and the synthesis of focused compound libraries. This application is specifically relevant to medicinal chemistry programs targeting kinase inhibition, antiprotozoal agents, and antibacterial development where 4-arylquinoline motifs represent validated pharmacophores [1][2].

Antitubercular Lead Optimization Using the 7-Methylquinoline Pharmacophore

Researchers developing novel antitubercular agents should prioritize 4-bromo-7-methylquinoline as a strategic intermediate for accessing the 7-methylquinoline scaffold explicitly claimed in US Patent 11926627 for activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains [2]. The 4-bromo substituent provides a versatile synthetic handle for introducing diverse functional groups (via Suzuki coupling, Buchwald-Hartwig amination, or nucleophilic aromatic substitution) while preserving the 7-methyl substitution pattern essential for antitubercular pharmacophore recognition. Derivatives based on this scaffold have demonstrated promising activity at millimolar to micromolar concentrations in whole-cell M. tuberculosis assays [2]. The documented low tumorigenic potential of 7-methylquinoline relative to alternative methyl regioisomers further supports this scaffold selection for infectious disease programs requiring favorable safety profiles [3].

Quality-Controlled Medicinal Chemistry Building Block Procurement for Academic and Industrial Synthesis

For laboratory managers and procurement specialists seeking a reliable 4-bromo-7-methylquinoline building block with documented quality specifications, the compound offers multi-vendor availability with defined purity tiers ranging from 95% to 99% . The availability of MDL number MFCD08063191, canonical SMILES, InChI, and InChIKey across vendor platforms facilitates unambiguous compound identification and cross-referencing . The computed LogP of 3.41 and molecular weight of 222.08 g/mol align with typical medicinal chemistry design parameters, supporting integration into existing synthesis workflows without requiring unusual handling or storage conditions . This scenario is particularly relevant for CROs, academic core facilities, and pharmaceutical R&D groups requiring consistent batch-to-batch quality for reproducible synthetic transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-7-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.